molecular formula C16H14ClIO4 B2467400 4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid CAS No. 1706449-78-6

4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid

Cat. No. B2467400
CAS RN: 1706449-78-6
M. Wt: 432.64
InChI Key: SLBBEXVKYFHSTH-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid (CBEIBA) is an important organic compound that has been studied extensively and is used in a wide range of scientific research applications. CBEIBA is a derivative of benzoic acid and is composed of four carbon atoms, five oxygen atoms, one chlorine atom, and one iodine atom. CBEIBA is an aromatic compound with a molecular formula of C9H9ClIO2. CBEIBA has a melting point of 136°C, a boiling point of 287°C, and a density of 1.65 g/cm3.

Scientific Research Applications

Crystallographic and Computational Insights

Probing Hydrogen and Halogen-Oxo Interactions : A study investigated the synthesis and crystal structures of compounds involving the UO22+ cation and derivatives of benzoic acid, including m-iodobenzoic acid. The research highlighted the non-covalent assembly through hydrogen and halogen bonding in these compounds, with a notable emphasis on the strength of halogen bonding in compounds containing iodobenzoic acid. Vibrational spectroscopy and quantum chemical calculations provided insights into the characteristics and interactions within these structures, showcasing the potential of iodobenzoic acid derivatives in forming robust non-covalent assemblies (Carter et al., 2018).

Chemical Synthesis and Properties

3-Oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic Acid : The structure of this compound, along with its derivatives, was extensively studied, providing insights into its synthesis and chemical properties. The study detailed the various chemical reactions and transformations the compound undergoes, indicating the chemical versatility and potential applications of related benzoic acid derivatives in synthetic chemistry (Shtabova et al., 2005).

Material Science and Solar Cells

High Conductive PEDOT via Post-treatment by Halobenzoic : The research explored the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) using 4-halobenzoic acids, including 4-iodobenzoic acid, to significantly enhance its conductivity. The study highlighted the potential of halobenzoic acid-modified PEDOT:PSS in developing high-efficiency organic solar cells, demonstrating the role of iodobenzoic acid derivatives in improving material properties and solar cell performance (Tan et al., 2016).

Oxidation Reactions and Catalysis

Iodine(V) Reagents in Organic Synthesis : The paper discussed the use of o-Iodoxybenzoic acid, a compound related to iodobenzoic acid, in various oxidation processes. The study provided valuable information on the chemical behavior and application of iodine(V) reagents in oxidation, emphasizing their potential in facilitating complex organic reactions (Nicolaou et al., 2002).

properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-3-ethoxy-5-iodobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClIO4/c1-2-21-14-8-11(16(19)20)7-13(18)15(14)22-9-10-3-5-12(17)6-4-10/h3-8H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBBEXVKYFHSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClIO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzoic acid

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